molecular formula C8H8O2S B8768428 2-methyl-5-sulfanylbenzoic acid

2-methyl-5-sulfanylbenzoic acid

Cat. No.: B8768428
M. Wt: 168.21 g/mol
InChI Key: FJWXUOBINDAINN-UHFFFAOYSA-N
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Description

2-methyl-5-sulfanylbenzoic acid is an aromatic thiol compound with a carboxyl group and a methyl group attached to the thiophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiophenol with carbon dioxide under high pressure and temperature conditions. Another method includes the use of aryl halides and sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and allows for the production of the compound in good yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-sulfanylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the compound into thiols or sulfides.

    Substitution: The compound can participate in substitution reactions, where the carboxyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, zinc, and hydrochloric acid.

    Catalysts: Copper(I) iodide, palladium complexes.

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, and various substituted aromatic compounds .

Scientific Research Applications

2-methyl-5-sulfanylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-sulfanylbenzoic acid involves its interaction with various molecular targets and pathways. The compound can block voltage-gated sodium channels and increase brain levels of gamma-aminobutyric acid (GABA). It is metabolized by oxidation to form hydroxy and carboxy products, which can further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxythiophenol
  • 4-Methylbenzenethiol
  • 4-Nitrothiophenol
  • 3-Methoxythiophenol
  • 4-Aminothiophenol
  • 4-Fluorothiophenol
  • 4-Mercaptophenol
  • 4-Chlorothiophenol
  • 2-Methoxythiophenol
  • Thiophenol
  • 4-Mercaptobenzoic acid

Uniqueness

2-methyl-5-sulfanylbenzoic acid is unique due to the presence of both a carboxyl group and a methyl group on the thiophenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

2-methyl-5-sulfanylbenzoic acid

InChI

InChI=1S/C8H8O2S/c1-5-2-3-6(11)4-7(5)8(9)10/h2-4,11H,1H3,(H,9,10)

InChI Key

FJWXUOBINDAINN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S)C(=O)O

Origin of Product

United States

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